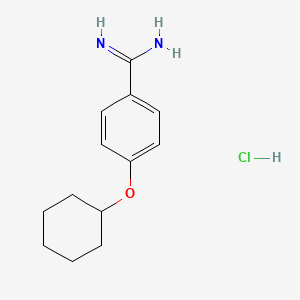
8-Metilquinolin-3-ol
Descripción general
Descripción
8-Methylquinolin-3-OL is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a hydroxyl group at the third position and a methyl group at the eighth position in the quinoline ring structure imparts unique properties to 8-Methylquinolin-3-OL.
Aplicaciones Científicas De Investigación
8-Methylquinolin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and antimalarial agent.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives, which 8-methylquinolin-3-ol is part of, have a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
The mode of action of 8-Methylquinolin-3-OL involves its interaction with a Ru catalyst, leading to a series of hydrogenation reactions . The compound exhibits stronger adsorption on catalyst surface active sites compared with its partially hydrogenated product, 4H-8-MQL . This massive adsorption hampers the further adsorption of 4H-8-MQL .
Biochemical Pathways
It’s known that quinoline derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimalarial, antimicrobial, and anticancer activities .
Análisis Bioquímico
Biochemical Properties
8-Methylquinolin-3-OL is known to interact with various biomolecules. For instance, it has been reported to show fungicidal properties and can undergo complexation with transition metal complexes
Cellular Effects
Quinoline derivatives, which include 8-Methylquinolin-3-OL, have been reported to exhibit antimicrobial activity against various microbial species
Molecular Mechanism
It is known that quinoline derivatives can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death
Metabolic Pathways
While it is known that quinoline and its derivatives can be involved in various biochemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-3-OL typically involves the modification of the quinoline nucleus. One common method is the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate reagents . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of 8-Methylquinolin-3-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a wide range of biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
2-Methylquinoline: Another derivative with distinct chemical and biological properties.
Uniqueness of 8-Methylquinolin-3-OL: The presence of both a hydroxyl group and a methyl group in the quinoline ring structure of 8-Methylquinolin-3-OL imparts unique chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
8-methylquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIFAKVYMNTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B1425246.png)

![3-{[2-(2,4-Difluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1425249.png)

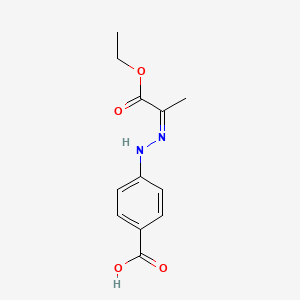
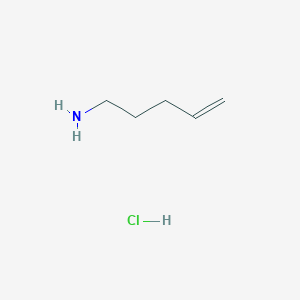
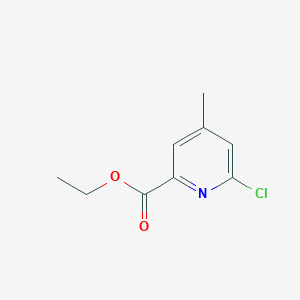
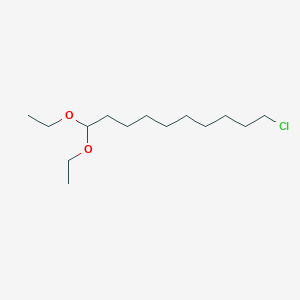
![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)
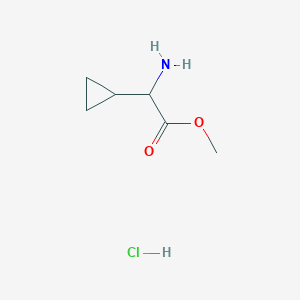
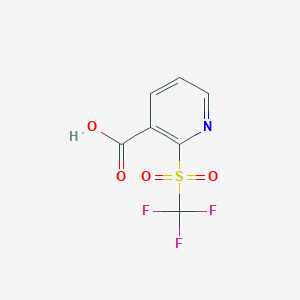
![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
